N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride
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Description
Synthesis Analysis
The synthesis of N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride is not directly detailed in the provided papers. However, a related synthesis process can be inferred from the first paper, where a series of N-(benzo[d]thiazol-2-yl) derivatives were synthesized. This process involved a sequence of reactions starting with 2-aminobenzothiazole, followed by reactions with chloroacetylchloride, hydrazine hydrate, and 4,7-dichloroquinoline. The compounds were then characterized by elemental analyses and various spectroscopic techniques . Although the exact synthesis of the compound is not described, similar methodologies could potentially be applied, with appropriate modifications to the starting materials and reaction conditions to incorporate the specific functional groups present in the target molecule.
Molecular Structure Analysis
The molecular structure of the compound would likely be characterized by the presence of a benzo[d]thiazol moiety, a dihydroquinolinylsulfonyl group, and a dimethylaminopropyl benzamide segment. The benzo[d]thiazol and quinoline components are known to confer certain biological activities, as seen in the first paper, where the quinoline linkage was incorporated into the synthesized compounds for their antibacterial properties . The molecular structure analysis would involve understanding how these moieties interact and contribute to the overall properties of the compound.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple aromatic systems and heteroatoms would suggest a relatively high degree of rigidity and planarity, potentially affecting its solubility and crystallinity. The compound's melting point, boiling point, and solubility in various solvents would be key physical properties to consider. Chemical properties such as pKa, reactivity under different pH conditions, and stability in the presence of light or oxygen would also be important. The compound's ability to form salts, such as the hydrochloride form mentioned, would affect its solubility and bioavailability. The second paper provides an example of how the introduction of an imidazolyl group and sulfonamide functionality can influence the electrophysiological activity of benzamide derivatives, suggesting that the functional groups in the compound of interest could similarly affect its biological activity .
Scientific Research Applications
Synthesis and Biological Activity : Research has focused on synthesizing benzothiazole and quinazoline derivatives due to their wide range of pharmacological properties. For instance, compounds with fluoro-substituted benzothiazoles and sulphonamido quinazolinyl groups have been synthesized and evaluated for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel et al., 2009). This indicates a broad interest in the pharmacological screening of such molecules, which could include N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride.
Antimicrobial Screening : Another study synthesized fluoro-substituted sulphonamide benzothiazole compounds for antimicrobial activity screening. These compounds were found to have a significant biodynamic potential, suggesting the relevance of fluoro-substituted benzothiazoles in developing new antimicrobial agents (Jagtap et al., 2010).
properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[3-(dimethylamino)propyl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28F2N4O3S2.ClH/c1-32(2)14-6-15-33(28-31-26-23(30)17-21(29)18-25(26)38-28)27(35)20-10-12-22(13-11-20)39(36,37)34-16-5-8-19-7-3-4-9-24(19)34;/h3-4,7,9-13,17-18H,5-6,8,14-16H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZWVZBLLZOPHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29ClF2N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride |
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